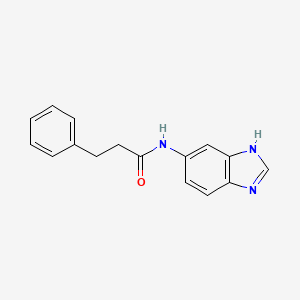

N-1H-benzimidazol-6-yl-3-phenylpropanamide

Overview

Description

N-1H-benzimidazol-6-yl-3-phenylpropanamide is a useful research compound. Its molecular formula is C16H15N3O and its molecular weight is 265.31 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 265.121512110 g/mol and the complexity rating of the compound is 328. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Benzimidazole Fungicides and Anticancer Potential

Benzimidazoles have been extensively studied for their fungicidal properties and potential use in cancer chemotherapy. These compounds act as specific inhibitors of microtubule assembly by binding to the tubulin molecule, a mechanism which is exploited in both agricultural and medical applications to control fungal diseases and cancer, respectively. Their role in fungal cell biology and molecular genetics offers insights into tubulin structure and microtubule function, facilitating the development of novel therapeutic strategies (L. C. Davidse, 1986).

DNA Binding and Radioprotective Applications

N-1H-benzimidazol-6-yl-3-phenylpropanamide analogs, such as Hoechst 33258, demonstrate strong binding to the minor groove of double-stranded DNA, showing specificity for AT-rich sequences. This property is utilized in fluorescent DNA staining for chromosomal and nuclear analysis in plant cell biology. Furthermore, these derivatives exhibit radioprotective and topoisomerase inhibitory activities, providing a basis for drug design and molecular studies on DNA sequence recognition and binding (U. Issar & R. Kakkar, 2013).

Chemical Properties and Biological Activities

The chemistry of 2,6-bis-(benzimidazol-2-yl)-pyridine and its analogs has been extensively reviewed, highlighting their preparation, properties, and diverse biological and electrochemical activities. These compounds are of significant interest due to their spectroscopic properties, structures, magnetic characteristics, and potential for further research into unknown analogues with promising biological applications (M. Boča, R. Jameson, & W. Linert, 2011).

Anticancer Properties of Benzimidazole Derivatives

Benzimidazole derivatives have shown broad biological activities, including anticancer properties through various mechanisms like intercalation, alkylating agents, topoisomerase inhibition, and tubulin inhibition. The synthesis of benzimidazole derivatives as anticancer agents involves targeting specific molecular pathways, and their structure-activity relationship (SAR) aids in the design of potent and selective anticancer drugs (M. J. Akhtar et al., 2019).

Anthelmintic Resistance and Benzimidazole-Levamisole Mixtures

The use of benzimidazole-levamisole mixtures for controlling anthelmintic resistance in sheep nematodes has been assessed, suggesting that while these mixtures may have limited efficacy in combating established resistance, they could be effective in delaying or preventing its emergence. This highlights the role of benzimidazoles in veterinary medicine and the strategic use of drug combinations to manage resistance (P. McKenna, 1990).

Mechanism of Action

Target of Action

The primary target of N-(1H-benzimidazol-5-yl)-3-phenylpropanamide is the Serine/threonine-protein kinase/endoribonuclease IRE1 . This enzyme plays a crucial role in the unfolded protein response (UPR) pathway, which is activated in response to an accumulation of unfolded or misfolded proteins in the lumen of the endoplasmic reticulum .

Mode of Action

The compound interacts with its target by binding to the allosteric site of the IRE1 protein . This interaction leads to the activation of the IRE1 enzyme, which then splices XBP1 mRNA to generate a potent transcriptional activator . This process results in the upregulation of genes involved in protein folding, secretion, and degradation to restore the function of the endoplasmic reticulum .

Biochemical Pathways

The activation of IRE1 by N-(1H-benzimidazol-5-yl)-3-phenylpropanamide affects the unfolded protein response (UPR) pathway . The UPR pathway is a cellular stress response related to the endoplasmic reticulum. It is activated in response to an accumulation of unfolded or misfolded proteins in the lumen of the endoplasmic reticulum . The downstream effects of this pathway activation include the upregulation of genes involved in protein folding, secretion, and degradation .

Pharmacokinetics

Similar benzimidazole derivatives have been shown to have good liver microsomal stability This suggests that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which could impact its bioavailability

Result of Action

The activation of the UPR pathway by N-(1H-benzimidazol-5-yl)-3-phenylpropanamide can lead to various molecular and cellular effects. These include the upregulation of genes involved in protein folding, secretion, and degradation, which can help restore the function of the endoplasmic reticulum . This can potentially alleviate conditions related to protein misfolding and aggregation.

Safety and Hazards

Future Directions

Properties

IUPAC Name |

N-(3H-benzimidazol-5-yl)-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O/c20-16(9-6-12-4-2-1-3-5-12)19-13-7-8-14-15(10-13)18-11-17-14/h1-5,7-8,10-11H,6,9H2,(H,17,18)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJHIEAWPFXXSFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)NC2=CC3=C(C=C2)N=CN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(4-fluorophenyl)ethyl]-2,2-dimethylpropanamide](/img/structure/B4518293.png)

![2-[3-[4-(3-chlorophenyl)-1-piperazinyl]-6-oxo-1(6H)-pyridazinyl]-N-(2-fluorobenzyl)acetamide](/img/structure/B4518312.png)

![5-(4-methoxyphenyl)-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-3-isoxazolecarboxamide](/img/structure/B4518319.png)

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4518338.png)

![3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyethyl)propanamide](/img/structure/B4518345.png)

![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4518351.png)

![4-[4-methyl-3-(1H-tetrazol-1-yl)benzoyl]-2-phenylmorpholine](/img/structure/B4518358.png)

![1-{[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}-4-piperidinecarboxamide](/img/structure/B4518391.png)

![2-{[4-(3-pyridinyl)-1-piperazinyl]acetyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4518402.png)

![2-methyl-6-{[3-(phenoxymethyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]carbonyl}-4,5-dihydropyridaz](/img/structure/B4518408.png)

![4-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]thio}acetyl)morpholine](/img/structure/B4518414.png)